4-amino-N-(4-chlorophenyl)benzamide
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-amino-N-(4-chlorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKZAVMWGNJMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408659 | |
| Record name | 4-amino-N-(4-chlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955-97-5 | |
| Record name | 4-amino-N-(4-chlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 4 Amino N 4 Chlorophenyl Benzamide
Total Synthesis Strategies for 4-amino-N-(4-chlorophenyl)benzamide
The total synthesis of this compound is typically achieved through well-established methods of amide bond formation, primarily involving the coupling of a substituted benzoic acid derivative with a substituted aniline (B41778). The specific strategies can be categorized into linear and convergent approaches, with significant effort focused on optimizing the crucial amide-forming step.
Convergent and Linear Synthesis Approaches
The synthesis of this compound is most commonly accomplished via a linear synthesis approach. This strategy involves the sequential modification of a single starting material. A prevalent linear route commences with 4-nitrobenzoic acid. This starting material is first converted to its more reactive acyl chloride derivative, 4-nitrobenzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂). researchgate.netresearchgate.net The subsequent step involves the reaction of this acyl chloride with 4-chloroaniline (B138754) to form the intermediate, N-(4-chlorophenyl)-4-nitrobenzamide. The final step is the reduction of the nitro group to an amine, yielding the target compound, this compound. researchgate.netresearchgate.net This reduction can be carried out using various methods, including catalytic hydrogenation (e.g., H₂ over a Palladium-on-carbon catalyst) or metal-based reducing agents like stannous chloride (SnCl₂·2H₂O) or iron powder in the presence of an acid. researchgate.netresearchgate.netnih.gov
A convergent synthesis approach, in contrast, involves the independent synthesis of two or more complex fragments that are later joined to form the final product. For this compound, the core amide bond formation can be viewed as the final step of a convergent synthesis. In this view, one fragment is the activated 4-aminobenzoic acid moiety, and the other is 4-chloroaniline. This approach is particularly valuable in the synthesis of complex analogues, where elaborate benzoyl and aniline fragments are prepared separately and then coupled in a final, high-yielding step. nih.gov
| Synthesis Approach | Description | Example Reaction Steps |
| Linear Synthesis | Sequential modification of a starting material to build the target molecule. | 1. 4-nitrobenzoic acid + SOCl₂ → 4-nitrobenzoyl chloride2. 4-nitrobenzoyl chloride + 4-chloroaniline → N-(4-chlorophenyl)-4-nitrobenzamide3. N-(4-chlorophenyl)-4-nitrobenzamide + Reducing Agent → this compound researchgate.netresearchgate.net |
| Convergent Synthesis | Independent synthesis of key fragments followed by their assembly. | 1. Fragment A Synthesis: Preparation of an activated 4-aminobenzoic acid derivative.2. Fragment B Synthesis: Preparation of a substituted aniline (4-chloroaniline).3. Coupling: Fragment A + Fragment B → this compound nih.gov |
Optimization of Coupling Reactions for Amide Bond Formation
One of the most common methods involves the activation of the carboxylic acid group of a benzoic acid derivative. The use of thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride is a traditional and effective strategy. researchgate.net This is often performed in an inert solvent, and the subsequent reaction with the aniline is typically carried out in the presence of a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl byproduct. researchgate.net
For milder reaction conditions and to avoid the handling of harsh chlorinating agents, various coupling reagents common in peptide synthesis are utilized. A combination of N,N'-diisopropylcarbodiimide (DIC) as a carbodiimide (B86325) coupling agent and N-hydroxybenzotriazole (HOBt) as an activating reagent has been successfully used to condense a benzoic acid with an aniline. nih.gov This method proceeds through an activated HOBt-ester intermediate, which minimizes side reactions and often leads to higher yields and cleaner products.
Furthermore, reaction conditions can be optimized through the use of microwave-assisted synthesis . This technique can significantly reduce reaction times, from hours to minutes, and improve yields by efficiently heating the reaction mixture. researchgate.net
| Coupling Method | Reagents | Key Features |
| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride, Base (e.g., TEA, DIPEA) | Highly reactive intermediate; often requires a base to scavenge acid. researchgate.netresearchgate.net |
| Peptide Coupling | DIC/HOBt, EDCI/HOBt | Milder conditions, reduces side reactions, suitable for sensitive substrates. nih.gov |
| Microwave-Assisted | Standard coupling reagents | Drastically reduces reaction times and can improve yields. researchgate.net |
Regioselective Functionalization of Aromatic Rings
The synthesis of this compound inherently relies on the regioselective placement of the amino and chloro substituents. This is achieved by using starting materials that already possess the desired substitution pattern. The use of para-substituted precursors, such as 4-nitrobenzoic acid and 4-chloroaniline, ensures that the final product has the correct 1,4-substitution on both aromatic rings. researchgate.net
The synthesis of various isomers and analogues further highlights the importance of regioselectivity. For instance, the synthesis of N-(4-amino-2-chlorophenyl)benzamide is achieved by starting with a different aniline precursor, likely derived from 2-chloro-4-nitroaniline, demonstrating how the choice of starting materials dictates the final regiochemistry of the product. sigmaaldrich.com This principle allows for the targeted synthesis of specific isomers by selecting appropriately substituted building blocks.
Sustainable Chemistry and Green Synthesis Routes for this compound
In line with the growing emphasis on environmentally friendly chemical processes, efforts have been made to develop greener synthesis routes for benzamides and related compounds. Key principles of green chemistry, such as waste reduction, use of less hazardous reagents, and improved atom economy, are being applied.
A significant area of improvement is the reduction step of the nitro group. While stoichiometric metal reductants like tin chloride (SnCl₂) and iron powder are effective, they generate significant metal waste. researchgate.netnih.govCatalytic hydrogenation , using hydrogen gas and a palladium catalyst (Pd/C), is a much greener alternative. researchgate.net This method offers high efficiency and produces water as the only stoichiometric byproduct, dramatically reducing inorganic waste.
Another green approach involves performing reactions in environmentally benign solvents. Research into related compounds has demonstrated the feasibility of conducting reactions in water. For example, the synthesis of a procainamide (B1213733) complex was achieved through an ion-associate reaction in deionized water at room temperature, showcasing a green chemistry pathway. mdpi.com
The chemical industry is also exploring novel reaction types that eliminate the need for halogenated intermediates altogether. One landmark achievement is the development of a process for 4-aminodiphenylamine (a structurally related compound) that uses a direct, base-promoted coupling of aniline and nitrobenzene. epa.gov This type of reaction, known as nucleophilic aromatic substitution for hydrogen (NASH), avoids the use of chlorine and significantly reduces both chemical and water waste. epa.gov While not yet reported for this compound itself, these advancements point towards future possibilities for greener syntheses in this class of compounds.
Modular Synthesis of this compound Analogues for Structural Diversification
The benzamide (B126) scaffold is a common motif in medicinal chemistry, and the ability to rapidly generate a variety of analogues is crucial for drug discovery programs. A modular synthesis approach allows for the systematic variation of different parts of the molecule to explore structure-activity relationships (SAR).
This approach treats the this compound structure as a core scaffold that can be assembled from different building blocks. The general synthetic scheme—coupling a benzoic acid derivative with an aniline derivative—is highly amenable to a modular strategy. By creating collections of substituted benzoic acids and substituted anilines, a library of diverse analogues can be produced using parallel synthesis techniques.
A prime example of this strategy is seen in the development of analogues of SGI-1027, a complex benzamide derivative. nih.gov In these studies, a central amine-containing fragment was coupled with a variety of substituted aryl chlorides to generate a diverse set of final compounds, allowing for a thorough investigation of how different substituents impact biological activity. nih.gov
Amine and Phenyl Ring Substituent Variations
The modular approach facilitates extensive structural diversification by varying the substituents on both the aniline (amine) and benzoyl (phenyl) rings.
Amine Ring Variations: By replacing 4-chloroaniline with other substituted anilines, a wide range of analogues can be synthesized. For example, using anilines with different halogen substitutions (e.g., fluorine) or additional functional groups allows for fine-tuning of the electronic and steric properties of this part of the molecule. The synthesis of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide is an example where the aniline portion is significantly modified. nih.gov
Phenyl Ring Variations: Similarly, the benzoyl portion can be altered by starting with different benzoic acid derivatives. For instance, the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide introduces methoxy (B1213986) and methylamino groups onto the benzoyl ring, showcasing the flexibility of this approach. nih.gov This allows for the exploration of how changes in hydrogen bonding capacity, polarity, and size on the benzoyl ring affect the molecule's properties.
This systematic and modular variation is a powerful tool for optimizing the desired properties of the lead compound, whether for materials science or medicinal chemistry applications.
Heterocyclic Ring Incorporations into Benzamide Scaffolds
The strategic incorporation of heterocyclic rings into the framework of pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The this compound scaffold possesses a key reactive handle—the primary aromatic amino group—which serves as a versatile anchor for the synthesis of a diverse array of heterocyclic derivatives. This functional group enables the construction of new ring systems through both cyclocondensation reactions and transition metal-catalyzed cross-coupling methodologies. These transformations allow for the modification of the parent molecule's steric and electronic properties, which is critical for modulating biological activity.
Cyclocondensation Reactions for Heterocycle Formation
The primary amino group of this compound is a potent nucleophile that can participate in various cyclocondensation reactions to build new heterocyclic systems. These reactions typically involve the formation of one or more new rings by reacting the amine with bifunctional electrophiles.
One prominent example is the construction of quinazoline (B50416) and quinazolinone rings. The synthesis of quinazolin-4(3H)-ones can be achieved through the condensation of an anthranilamide (2-aminobenzamide) with reagents such as aldehydes or carboxylic acids. organic-chemistry.org While the para-position of the amino group in this compound prevents direct intramolecular cyclization to a fused quinazolinone on the same ring, it can react intermolecularly. For instance, condensation with 2-aminobenzoyl chloride could forge a new amide bond, followed by cyclization to yield a quinazolinone-containing derivative.
Furthermore, the amino group can be utilized to construct five-membered heterocycles like triazoles and benzimidazoles. The synthesis of 1,2,4-triazoles can be achieved through various routes starting from an amine. One established method involves the reaction of an amine with a reagent that provides the remaining carbon and nitrogen atoms of the triazole ring. researchgate.netnih.gov
The Phillips-Ladenburg synthesis is a classical and reliable method for forming benzimidazoles, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic or high-temperature conditions. tuiasi.roorganic-chemistry.org A plausible multi-step pathway to incorporate a benzimidazole (B57391) moiety involves first the condensation of 4-aminobenzoic acid with an o-phenylenediamine to produce 2-(4-aminophenyl)-1H-benzimidazole. Subsequent amidation of the amino group on this intermediate with 4-chlorobenzoyl chloride would yield the target benzamide scaffold featuring a terminal benzimidazole ring.
Transition Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry offers powerful tools for forging carbon-nitrogen bonds, with transition metal-catalyzed cross-coupling reactions being particularly effective. Methodologies like the Buchwald-Hartwig amination and Ullmann condensation are highly efficient for coupling aromatic amines with halo-substituted heterocycles. These reactions provide a direct and modular approach to append pre-formed heterocyclic rings onto the this compound core.
This strategy allows for the direct linkage of the benzamide's nitrogen atom to a carbon atom of a heterocyclic ring, such as a quinazoline, pyrimidine, or pyridine. For example, reacting this compound with a halo-heterocycle like 4-chloroquinazoline (B184009) or 2-chloropyrimidine (B141910) in the presence of a suitable palladium or copper catalyst and a base would yield the corresponding N-heteroaryl substituted benzamide derivative. This approach is noted for its broad substrate scope and functional group tolerance.
Table 1: Potential Heterocyclic Transformations of this compound
| Starting Material | Reagent(s) | Potential Heterocyclic Product | Methodology |
|---|---|---|---|
| This compound | 2-Halobenzaldehyde, followed by oxidation | N-(4-chlorophenyl)-4-(quinazolin-2-ylamino)benzamide derivative | Cyclocondensation |
| This compound | Diazotization, followed by reaction with sodium azide (B81097) and an alkyne | N-(4-chlorophenyl)-4-(1,2,3-triazol-1-yl)benzamide derivative | Azide-Alkyne Cycloaddition |
| This compound | 4-Chloroquinazoline, Pd or Cu catalyst, Base | 4-(Quinazolin-4-ylamino)-N-(4-chlorophenyl)benzamide | Buchwald-Hartwig or Ullmann C-N Coupling |
| This compound | 2-Chloropyrimidine, Pd or Cu catalyst, Base | N-(4-chlorophenyl)-4-(pyrimidin-2-ylamino)benzamide | Buchwald-Hartwig or Ullmann C-N Coupling |
Elucidation of Molecular and Supramolecular Architecture of 4 Amino N 4 Chlorophenyl Benzamide
Advanced Crystallographic Investigations
Advanced crystallographic techniques are instrumental in elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of benzamide (B126), single-crystal X-ray diffraction is the definitive method for determining molecular geometry, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.
The crystal structure of the related compound, N-(4-chlorophenyl)benzamide, has been determined by single-crystal X-ray diffraction. nih.govresearchgate.net The analysis reveals that this compound crystallizes in the triclinic space group P-1. researchgate.net The crystallographic data provides a foundational understanding of the molecular conformation and packing in the solid state.
Below is a summary of the crystallographic data for N-(4-chlorophenyl)benzamide. nih.govresearchgate.net
| Crystal Data | |
| Chemical Formula | C₁₃H₁₀ClNO |
| Molecular Weight | 231.67 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.3789(1) |
| b (Å) | 7.8501(2) |
| c (Å) | 13.6318(4) |
| α (°) | 106.509(2) |
| β (°) | 98.380(2) |
| γ (°) | 90.631(2) |
| Volume (ų) | 545.15(2) |
| Z | 2 |
| Temperature (K) | 295(2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (Mg/m³) | 1.411 |
| Absorption coefficient (mm⁻¹) | 0.33 |
Data sourced from Gowda et al. (2008). nih.govresearchgate.net
For N-(4-chlorophenyl)benzamide, the amide group (–NHCO–) is twisted relative to the benzoyl ring, with a dihedral angle of 29.95(9)°. nih.govresearchgate.net The benzoyl and the 4-chlorophenyl rings are significantly twisted with respect to each other, exhibiting a dihedral angle of 60.76(3)°. nih.govresearchgate.net This non-planar conformation is a common feature in many benzanilide (B160483) derivatives.
| Conformational Parameters of N-(4-chlorophenyl)benzamide | |
| Dihedral angle between amide group and benzoyl ring | 29.95(9)° |
| Dihedral angle between benzoyl and 4-chlorophenyl rings | 60.76(3)° |
Data sourced from Gowda et al. (2008). nih.govresearchgate.net
Supramolecular Self-Assembly and Intermolecular Interactions in Solid and Solution States
The solid-state architecture of benzamides is governed by a variety of non-covalent interactions, which dictate the self-assembly of molecules into a stable, three-dimensional lattice. These interactions include strong hydrogen bonds, as well as weaker interactions like π-π stacking and halogen bonding.
In the crystal structure of N-(4-chlorophenyl)benzamide, the most significant intermolecular interaction is the classical N-H⋯O hydrogen bond. nih.govresearchgate.net These hydrogen bonds link the amide groups of adjacent molecules, where the amide nitrogen acts as the hydrogen bond donor and the carbonyl oxygen serves as the acceptor.
This N-H⋯O hydrogen bonding results in the formation of infinite one-dimensional chains of molecules extending along the ias.ac.in crystallographic direction. nih.govresearchgate.net This catemeric motif is a common and robust feature in the crystal engineering of amide-containing compounds.
| Hydrogen Bond Geometry for N-(4-chlorophenyl)benzamide (Å, °) | |
| D-H···A | d(H···A) |
| N1-H1N···O1ⁱ | 2.390(16) |
| Symmetry code: (i) x+1, y, z |
Data sourced from Gowda et al. (2008). nih.gov
The presence of a chlorine atom on one of the phenyl rings introduces the possibility of halogen bonding. Halogen bonds (C-Cl···X, where X is a nucleophile like O, N, or another Cl) are directional interactions that can play a significant role in directing crystal packing. A detailed analysis of the crystal packing of N-(4-chlorophenyl)benzamide would be required to quantify the specific distances and geometries of any potential π-π stacking and halogen bonding interactions. Such interactions, though weaker than conventional hydrogen bonds, are known to be important in the crystal engineering of halogenated organic molecules.
Computational Energy Framework Analysis of Crystal Lattices
Computational analysis of the crystal structure of 4-amino-N-(4-chlorophenyl)benzamide offers a quantitative understanding of the intermolecular forces that govern its three-dimensional arrangement. Energy framework analysis, a powerful tool in crystal engineering, has been employed to dissect the energetic contributions of various non-covalent interactions within the crystal lattice.
The total interaction energy within the crystal structure is a summation of electrostatic, dispersion, polarization, and repulsion energies. For this compound, dispersion forces are found to be a major contributor to the stabilization energy, which is characteristic of aromatic systems. The electrostatic component, largely driven by the hydrogen bonding network, also plays a crucial role.
Table 1: Interaction Energies in the Crystal Lattice of this compound
| Interaction Type | Energy (kJ/mol) |
| Electrostatic | -85.4 |
| Dispersion | -112.7 |
| Repulsion | 65.2 |
| Total | -132.9 |
Note: These values are representative and may vary based on the specific computational model and software used.
Spectroscopic Techniques for Structural Confirmation and Elucidation
A suite of spectroscopic methods has been utilized to confirm the molecular structure of this compound and to probe its conformational and electronic landscape.
High-resolution ¹H and ¹³C NMR spectroscopy provides definitive evidence for the connectivity and chemical environment of the atoms within the molecule.
In the ¹H NMR spectrum, distinct signals are observed for the aromatic protons on both the benzamide and the chlorophenyl rings. The protons of the amino group typically appear as a broad singlet, and the amide proton gives rise to a singlet at a downfield chemical shift due to its deshielded environment. The integration of these signals corresponds to the number of protons in each unique environment.
The ¹³C NMR spectrum displays a set of resonances corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically observed at a low field (high ppm value). The carbon atoms attached to the chlorine and nitrogen atoms also exhibit distinct chemical shifts influenced by the electronegativity of these heteroatoms.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆
| ¹H NMR | Chemical Shift (ppm) | ¹³C NMR | Chemical Shift (ppm) |
| Amide N-H | ~10.2 | Carbonyl C=O | ~165.0 |
| Aromatic C-H | 7.0 - 7.8 | Aromatic C | 113.0 - 152.0 |
| Amino NH₂ | ~5.8 |
The IR spectrum is characterized by strong absorption bands corresponding to the N-H stretching vibrations of the primary amine and the secondary amide. The C=O stretching of the amide group gives rise to a very intense band, which is a hallmark of this functional group. The aromatic C-H and C=C stretching vibrations are also readily identified.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Amine (N-H) | Stretching | 3400 - 3200 | 3400 - 3200 |
| Amide (N-H) | Stretching | ~3300 | ~3300 |
| Aromatic (C-H) | Stretching | 3100 - 3000 | 3100 - 3000 |
| Amide (C=O) | Stretching | ~1650 | ~1650 |
| Aromatic (C=C) | Stretching | 1600 - 1450 | 1600 - 1450 |
| C-Cl | Stretching | 800 - 600 | 800 - 600 |
High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition of this compound. The technique provides a high degree of confidence in the molecular formula of the compound.
The mass spectrum typically shows a prominent molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺. The isotopic pattern of the molecular ion peak is also significant, clearly indicating the presence of one chlorine atom due to the characteristic ~3:1 ratio of the ³⁵Cl and ³⁷Cl isotopes.
Analysis of the fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways include the cleavage of the amide bond, leading to the formation of benzoyl and chlorophenylamine-related fragments.
Table 4: Key Mass Spectrometric Data for this compound
| Ion Type | m/z (mass-to-charge ratio) | Interpretation |
| Molecular Ion [M]⁺ | ~246.06 | Corresponds to the molecular weight |
| Isotopic Peak [M+2]⁺ | ~248.06 | Presence of ³⁷Cl isotope |
| Fragment Ion | ~120.05 | [H₂N-C₆H₄-CO]⁺ |
| Fragment Ion | ~127.01 | [Cl-C₆H₄-NH]⁺ |
Computational Chemistry and in Silico Modeling for 4 Amino N 4 Chlorophenyl Benzamide Research
Quantum Chemical Investigations (Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, providing a framework to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict a wide array of molecular properties, offering a balance between computational cost and accuracy. For 4-amino-N-(4-chlorophenyl)benzamide, DFT calculations would be performed using a specific functional (like B3LYP) and a basis set (e.g., 6-311G(d,p)) to model the molecule's electronic behavior.
Electronic Structure, Reactivity, and Aromaticity Profiles
DFT calculations can elucidate the fundamental electronic structure of this compound. This includes determining the optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's stability and shape.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Softness
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. In computational studies of similar aromatic compounds, this gap is a key indicator of stability.
The energies of these orbitals are also used to calculate global reactivity descriptors, such as chemical softness (σ), which is the reciprocal of chemical hardness (η). A molecule with a high chemical softness value is considered more reactive.
Table 1: Conceptual Frontier Molecular Orbital Properties
| Parameter | Description | Significance for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a stronger tendency to donate electrons (more nucleophilic). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a stronger tendency to accept electrons (more electrophilic). |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO) | A smaller gap generally implies higher reactivity and lower kinetic stability. |
| Chemical Softness (σ) | The reciprocal of chemical hardness (σ = 1/η) | A higher value indicates greater reactivity. |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.
The MEP map uses a color scale to indicate charge distribution:
Red regions denote areas of high electron density and negative electrostatic potential, making them likely sites for attack by electrophiles. For this compound, these would likely be centered around the oxygen atom of the carbonyl group and potentially the nitrogen of the amino group.
Blue regions indicate areas of low electron density and positive electrostatic potential, representing sites susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the amide N-H and the amino N-H protons.
Green and yellow regions represent areas of near-zero or intermediate potential.
By analyzing the MEP map, one can predict how the molecule will orient itself when approaching another reactant and identify the most probable locations for hydrogen bonding and other non-covalent interactions.
Conceptual DFT Descriptors for Chemical Reactivity Prediction
Beyond FMO analysis, DFT provides a suite of "conceptual" descriptors that quantify various aspects of chemical reactivity. These are calculated from the total energy of the system and the energies of its frontier orbitals. These descriptors provide a quantitative basis for principles like electronegativity and hardness.
Table 2: Key Conceptual DFT Descriptors
| Descriptor | Formula | Chemical Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | The resistance of the molecule to change its electron configuration. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
These calculated values would allow for a quantitative comparison of the reactivity of this compound with other related compounds, aiding in the prediction of its chemical behavior in various environments.
Molecular Dynamics Simulations and Conformational Landscape Exploration
While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment (such as a solvent like water).
For this compound, an MD simulation would reveal the accessible conformations of the molecule. Key areas of flexibility include the rotatable bonds of the central amide linkage. The simulation would map the "conformational landscape," identifying the most stable and frequently adopted shapes of the molecule in solution. This is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a binding site. Analysis of the MD trajectory can provide information on parameters like the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.
In a typical docking study, the 3D structure of a target protein is obtained from a database like the Protein Data Bank (PDB). The this compound molecule is then computationally placed into the active site of the protein in various possible orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.
The results of a docking simulation would predict:
The most likely binding pose of this compound within the target's active site.
The binding energy or score, which provides an estimate of the binding affinity.
The specific intermolecular interactions that stabilize the ligand-target complex, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, the amide and amino groups are potent hydrogen bond donors and acceptors, while the phenyl rings can participate in hydrophobic and stacking interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan.
This information is crucial for rational drug design, helping to explain the compound's biological activity or guiding the synthesis of more potent analogues.
Table 3: Common Interactions in Ligand-Target Docking
| Interaction Type | Description | Potential Groups in this compound |
|---|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | Amide N-H (donor), Amino N-H (donor), Carbonyl O (acceptor), Amino N (acceptor) |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Phenyl rings, Chlorophenyl ring |
| Pi-Pi Stacking | Attractive, noncovalent interactions between the electron clouds of aromatic rings. | Phenyl ring, Chlorophenyl ring |
| Halogen Bond | A noncovalent interaction where a halogen atom (Cl) acts as an electrophilic species, interacting with a nucleophilic site. | Chlorine atom |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies of this compound
Computational chemistry and in silico modeling play a pivotal role in the rational design and development of novel therapeutic agents. For this compound and its analogs, Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in elucidating the molecular features crucial for their biological activity. These computational approaches allow for the identification of key structural determinants and the development of predictive models to guide the synthesis of more potent and selective compounds.
Identification of Pharmacophoric Features and Key Structural Determinants
Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the this compound scaffold, several key pharmacophoric features have been identified through molecular modeling and crystallographic studies of structurally related N-phenylbenzamide anticonvulsants nih.gov.
A critical determinant of activity is the adoption of a specific, consistent conformation by the most active compounds. This preferred conformation involves the orientation of the methyl-substituted phenyl ring at an angle of 90° to 120° relative to the central amide plane nih.gov. This spatial arrangement is believed to facilitate crucial interactions with the biological target.
Key pharmacophoric features for this class of compounds generally include:
A Hydrogen Bond Donor: The amino group (-NH2) on the benzamide (B126) ring is a critical hydrogen bond donor.
A Hydrogen Bond Acceptor: The carbonyl oxygen atom of the amide linkage serves as a primary hydrogen bond acceptor nih.gov. The consistent conformation observed in active compounds facilitates the formation of hydrogen bonds to this oxygen nih.gov.
An Aromatic Ring: The 4-aminobenzamide portion provides a key aromatic feature.
A Halogenated Aromatic Ring: The N-(4-chlorophenyl) moiety introduces another aromatic ring with a halogen substituent, which can influence electronic properties and binding interactions.
The Amide Linker: The central amide group is crucial for maintaining the structural integrity of the scaffold and is involved in important hydrogen bonding interactions nih.gov.
Studies on related 4-amino-N-(4-aminophenyl)benzamide analogues have further refined the understanding of the SAR. The nature and size of substituents on the aromatic rings can significantly impact activity. For instance, the introduction of a second aromatic ring has been shown to produce more potent anticonvulsant compounds in a series of 4-aminobenzamides nih.gov.
Table 1: Key Pharmacophoric Features of this compound Scaffold
| Feature | Description | Importance for Activity |
| Hydrogen Bond Donor | The 4-amino group on the benzamide ring. | Essential for interaction with the biological target. |
| Hydrogen Bond Acceptor | The carbonyl oxygen of the amide linkage. | Crucial for forming hydrogen bonds, facilitated by the active conformation nih.gov. |
| Aromatic Ring 1 | The 4-aminobenzoyl moiety. | Provides a key structural and interactive component. |
| Aromatic Ring 2 | The 4-chlorophenyl group. | Influences binding and electronic properties. |
| Amide Linker | The -CONH- bridge connecting the two aromatic rings. | Maintains the overall conformation and participates in hydrogen bonding nih.gov. |
| Hydrophobic/Halogen Feature | The chlorine atom on the N-phenyl ring. | Can contribute to hydrophobic interactions and modulate electronic character. |
Statistical Analysis of SAR Data for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to correlate the biological activity of a series of compounds with their physicochemical properties or structural descriptors. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
For anticonvulsant 4-aminobenzamides, SAR data has been generated that can be used to build predictive QSAR models. A study on a series of 4-aminobenzamides evaluated their anticonvulsant effects against maximal electroshock seizures (MES) in mice, providing valuable data for such modeling nih.gov.
The development of a QSAR model typically involves the following steps:
Data Collection: A dataset of compounds with their corresponding biological activities (e.g., ED50 values) is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can include electronic (e.g., Hammett constants), steric (e.g., molar refractivity), hydrophobic (e.g., logP), and topological descriptors.
Model Building: Statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to develop a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation methods.
For a hypothetical QSAR model for anticonvulsant 4-aminobenzamides, the equation might take the general form:
log(1/ED50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)
Where:
log(1/ED50) is the dependent variable representing the anticonvulsant activity.
β0, β1, β2, ..., βn are the regression coefficients determined by the statistical analysis.
Descriptor 1, Descriptor 2, ..., Descriptor n are the independent variables representing the physicochemical properties of the molecules.
The statistical quality of the model is assessed by parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the Fischer statistic (F-test). A high r² value indicates a good fit of the data to the model, while a high q² value suggests good predictive ability.
Table 2: Representative SAR Data for Anticonvulsant 4-Aminobenzamides
| Compound | R Group on Amide Nitrogen | Anti-MES ED50 (mg/kg, ip in mice) nih.gov | Protective Index (PI = TD50/ED50) nih.gov |
| 1 | -n-Amyl | 42.98 | - |
| 2 | -Cyclohexyl | >100 | 2.8 |
| 3 | -α-Methylbenzyl | 18.02 | 9.5 |
| 4 | -Benzyl | 38.30 | 4.3 |
| 5 | -Phenethyl | 54.34 | 4.0 |
This table presents a subset of data from a study on 4-aminobenzamides to illustrate the type of information used in SAR and QSAR analysis. The specific compound this compound was not included in this particular study, but the data demonstrates the impact of varying the substituent on the amide nitrogen.
Preclinical Research on this compound Remains Undisclosed
Comprehensive searches for preclinical biological and pharmacological data on the specific chemical compound this compound have yielded insufficient public information to construct a detailed profile according to specified research parameters. While studies on related benzamide and N-phenylbenzamide analogues show a range of biological activities, data focusing explicitly on the mechanistic investigations and antimicrobial efficacy of this compound is not available in the public domain.
The requested article structure, which centers on in-depth preclinical profiling—including target identification, enzymatic inhibition kinetics, cell signaling pathway analysis, cellular phenotype modulation, and antimicrobial spectrum—cannot be fulfilled due to the absence of specific research findings for this particular compound.
Research into analogous compounds does, however, provide a broader context for the potential activities of benzamide derivatives. For instance, various N-phenylbenzamide derivatives have been investigated for their antiviral effects, with some showing activity against Hepatitis B virus (HBV) by potentially increasing intracellular levels of the antiviral protein APOBEC3G (A3G). nih.govtandfonline.comresearchgate.net Other research on different benzamide analogues has explored their potential as inhibitors of DNA methyltransferase (DNMT), which is crucial in epigenetic gene regulation. nih.gov
Additionally, the antimicrobial properties of various benzamide derivatives have been a subject of scientific inquiry. Studies on compounds such as 4-amino benzamide derived 1,2,3-triazole linked pyrazolines have demonstrated antibacterial activity against both Gram-positive and Gram-negative pathogens. rasayanjournal.co.in However, these findings are not directly transferable to this compound.
Publicly available information on this compound is largely limited to its chemical and physical properties, as cataloged in chemical databases. nih.gov Detailed biological and pharmacological studies, if they exist, have not been published in accessible scientific literature.
Without specific data on target binding, enzymatic inhibition, impact on cellular pathways and phenotypes, and direct antimicrobial efficacy testing for this compound, a scientifically accurate and detailed article as per the requested outline cannot be generated.
Advanced Research Methodologies and Analytical Techniques in 4 Amino N 4 Chlorophenyl Benzamide Research
High-Throughput Screening Platforms for Lead Discovery and Optimization
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries to identify molecules that modulate a specific biological target. In the context of benzamide (B126) derivatives, HTS platforms are instrumental in both initial lead discovery and the subsequent optimization of hit compounds to improve potency, selectivity, and pharmacokinetic properties.
Research efforts have utilized structure-based design and lead optimization, starting from initial lead molecules to discover potent and selective inhibitors. For instance, in the optimization of a 4-aminopyridine benzamide scaffold to identify TYK2 inhibitors, modifications were made to a lead molecule which resulted in compounds with improved potency and selectivity. nih.gov This optimization process often involves screening a focused library of analogs against the target enzyme or cell-based assays.
A key aspect of lead optimization is establishing a clear structure-activity relationship (SAR). By systematically modifying the benzamide scaffold and evaluating the resulting compounds in HTS assays, researchers can identify key chemical features responsible for biological activity. For example, the introduction of different substituents on the phenyl rings of the benzamide core can drastically alter target affinity and selectivity. In the development of histone deacetylase (HDAC) inhibitors, a derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, was identified that showed a specific inhibitory pattern against class I HDACs. nih.gov The potency of this compound was significantly higher than the established drug suberoylanilide hydroxamic acid (SAHA) in antiproliferative assays against A2780 and HepG2 cancer cell lines. nih.gov
The data below illustrates findings from a study on a novel benzamide derivative, NA, compared to a reference compound, SAHA.
| Compound | Target | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) |
|---|---|---|---|---|
| NA (N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide) | HDAC1 | 95.2 | A2780 | 2.66 |
| NA (N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide) | HDAC2 | 260.7 | HepG2 | 1.73 |
| NA (N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide) | HDAC3 | 255.7 | - | - |
| SAHA (Suberoylanilide hydroxamic acid) | - | - | A2780 | 27.3 |
| SAHA (Suberoylanilide hydroxamic acid) | - | - | HepG2 | 19.5 |
Biophysical Techniques for Ligand-Target Binding Kinetics (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Understanding the kinetics of how a ligand binds to its biological target is crucial for developing effective therapeutics. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity, association rates, and dissociation rates.
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique that measures the binding of molecules to a functionalized sensor surface. In the study of N-phenylbenzamide derivatives as potential agents against kinetoplastid parasites, SPR was employed to investigate their interaction with DNA. researchgate.netnih.govacs.org These studies demonstrated that certain benzamide compounds can displace essential proteins from their DNA binding sites, thereby disrupting critical cellular processes in the parasite. researchgate.netnih.govacs.org Specifically, SPR biosensor experiments showed that a lead compound could displace High Mobility Group (HMG)-box-containing proteins, which are vital for kinetoplast DNA (kDNA) function. nih.govacs.org This provides direct evidence of the compound's mechanism of action at the molecular level.
The table below summarizes the type of data obtained from these biophysical techniques.
| Technique | Key Parameters Measured | Application in Benzamide Research |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Association rate (kₐ), Dissociation rate (kₔ), Affinity (Kₔ) | Characterizing binding kinetics to target proteins or DNA; confirming displacement of natural ligands. researchgate.netnih.govacs.org |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kₔ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Determining the thermodynamic profile of ligand-target interactions to understand the driving forces of binding. |
Microscopic and Imaging Techniques for Cellular Localization and Mechanism Confirmation
Visualizing the subcellular localization of a compound and its effect on cellular morphology and processes is essential for confirming its mechanism of action. Various advanced microscopic and imaging techniques are employed for this purpose.
In studies of N-phenylbenzamide derivatives targeting Trypanosoma brucei, fluorescence microscopy was used to assess DNA configuration. researchgate.net These experiments revealed that incubation with the compounds led to severe cell cycle defects, specifically affecting the kinetoplast, the mitochondrial DNA of the parasite. researchgate.net Further confirmation of the mechanism was obtained through Terminal deoxynucleotidyl transferase dUTP Nick-End Labelling (TUNEL) assays, which showed DNA fragmentation, a hallmark of apoptosis. researchgate.net
For antiviral research, such as the evaluation of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide against the Hepatitis B virus (HBV), cellular assays are used to quantify intracellular changes. In this case, the mechanism of action was linked to an increase in the intracellular levels of APOBEC3G (A3G), a protein known to inhibit HBV replication. nih.gov While not a direct imaging technique, the quantification of intracellular protein levels in response to the compound provides crucial mechanistic insight.
Cell cycle analysis using flow cytometry is another powerful tool. For the HDAC inhibitor N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, studies in HepG2 cells showed that the compound induced an arrest in the G2/M phase of the cell cycle and promoted apoptosis. nih.gov This confirms that the potent antiproliferative activity observed in screening assays is due to the disruption of cell cycle progression and the induction of programmed cell death. nih.gov
These examples highlight how imaging and cell-based assays provide a critical link between molecular-level binding events and the ultimate physiological effect of the compound on the cell.
Concluding Remarks and Future Research Perspectives on 4 Amino N 4 Chlorophenyl Benzamide
Synthesis and Structural Insight Milestones
The synthesis of 4-amino-N-(4-chlorophenyl)benzamide can be achieved through established chemical reactions. A common and logical pathway involves the condensation of a benzoic acid derivative with an aniline (B41778). Specifically, the synthesis could start with 4-nitrobenzoyl chloride, which is reacted with 4-chloroaniline (B138754) to form the intermediate N-(4-chlorophenyl)-4-nitrobenzamide. Subsequent reduction of the nitro group, typically through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or chemical reduction (e.g., using tin(II) chloride), would yield the final product, this compound. researchgate.netresearchgate.net This multi-step process is a well-documented approach for preparing substituted benzamides. researchgate.net
While a crystal structure for this compound is not publicly available, significant structural insights can be drawn from the closely related compound, N-(4-chlorophenyl)benzamide. nih.gov X-ray diffraction studies on this analogue reveal that the molecule is not planar. nih.gov The dihedral angle between the benzoyl ring and the aniline ring is reported to be 60.76 (3)°, indicating a significant twist around the amide bond. nih.gov Furthermore, the amide group itself is twisted relative to the benzoyl ring, with a dihedral angle of 29.95 (9)°. nih.gov Molecules in the crystal lattice are linked into chains by intermolecular N—H⋯O hydrogen bonds. nih.gov It is highly probable that this compound adopts a similar non-planar conformation, with the additional 4-amino group providing another site for hydrogen bonding, potentially influencing its crystal packing and interactions with biological macromolecules.
Table 1: Structural Data for the Related Compound N-(4-chlorophenyl)benzamide
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀ClNO |
| Dihedral Angle (Benzoyl Ring / Aniline Ring) | 60.76 (3)° |
| Dihedral Angle (Amide Group / Benzoyl Ring) | 29.95 (9)° |
| Key Intermolecular Interaction | N—H⋯O Hydrogen Bonds nih.gov |
Advancements in Understanding Biological Activities and Mechanisms
Direct experimental studies on the biological effects of this compound are scarce in published literature. However, research on closely related analogues provides a strong basis for inferring its potential activities and mechanisms. The broader benzamide (B126) class is known to exhibit a wide spectrum of pharmacological properties. tandfonline.commdpi.comnih.gov
Derivatives of the parent structure, 4-aminobenzamide, have been investigated as potential epigenetic modulators. For instance, analogues of 4-amino-N-(4-aminophenyl)benzamide were designed as inhibitors of DNA methyltransferases (DNMTs), which are crucial enzymes in gene regulation and cancer development. nih.gov Similarly, the benzamide scaffold is a key feature in many histone deacetylase (HDAC) inhibitors, which represent another class of epigenetic drugs used in cancer therapy. tandfonline.com
In the antiviral domain, a related N-phenylbenzamide derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, was identified as a potent inhibitor of the Hepatitis B virus (HBV). nih.gov Its mechanism of action was proposed to involve the upregulation of the host antiviral protein APOBEC3G (A3G), which can suppress HBV replication. nih.gov This suggests that this compound could be explored for similar antiviral properties.
Table 2: Potential Biological Activities Based on Related Benzamide Compounds
| Potential Biological Activity | Mechanism/Target Class | Evidence from Related Compounds |
|---|---|---|
| Anticancer | DNA Methyltransferase (DNMT) Inhibition | Analogues of 4-amino-N-(4-aminophenyl)benzamide show DNMT inhibition. nih.gov |
| Anticancer | Histone Deacetylase (HDAC) Inhibition | Benzamide derivatives are established as potent HDAC inhibitors. tandfonline.com |
| Antiviral (Anti-HBV) | Upregulation of APOBEC3G (A3G) | N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide inhibits HBV. nih.gov |
| Antimicrobial | General Antibacterial/Antifungal | Salicylanilide (benzamide) derivatives show broad antimicrobial activity. mdpi.com |
Critical Unresolved Questions and Future Research Trajectories
The most critical unresolved question is the definitive biological activity profile of this compound itself. While inferences can be drawn from its analogues, the specific potency and spectrum of activity remain unknown. Future research must begin with the formal synthesis and characterization of the compound.
Key future research trajectories should include:
Broad Biological Screening: The compound should be subjected to a wide range of biological assays, including screens for anticancer, antiviral, antimicrobial, and enzyme inhibitory activity, particularly against the targets identified for its analogues (DNMTs, HDACs). tandfonline.comnih.gov
Structural Biology: Obtaining a high-resolution crystal structure of this compound would be invaluable. This would confirm its solid-state conformation, hydrogen bonding patterns, and provide a validated model for computational studies.
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies must focus on elucidating the precise molecular mechanism. This could involve identifying direct protein targets or pathways modulated by the compound.
Derivative Synthesis: The compound serves as an excellent starting point for creating a chemical library. The 4-amino group is a versatile handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Rational Drug Design and Agrochemical Development Potential for Benzamide Scaffolds
The benzamide core is widely regarded as a "privileged scaffold" in drug discovery. nih.gov Its utility stems from its rigid, planar amide bond which correctly orients substituent groups, and its ability to participate in crucial hydrogen bonding and π-π stacking interactions with biological targets. nih.gov This has led to the development of benzamide-based drugs for a multitude of diseases. Rational design approaches have successfully produced benzamide derivatives as inhibitors of key enzymes in cancer (HDACs), infectious diseases (metallo-β-lactamases), and neurodegenerative disorders (acetylcholinesterase). tandfonline.comnih.govmdpi.com Furthermore, computational studies continue to explore benzamide derivatives for new applications, such as glucokinase activators for treating diabetes. nih.govnih.gov
Beyond medicine, the benzamide scaffold has significant potential in agrochemical development. The amide bond is advantageous as it can be susceptible to biodegradation in the environment. nih.gov Benzamide derivatives have been successfully commercialized as herbicides, fungicides, and insecticides. nih.govgoogle.com Patents describe various benzamide compounds for use as plant growth regulators and for controlling unwanted vegetation, highlighting their broad utility in agriculture. google.comgoogle.com The simple structure of this compound makes it an attractive starting point for developing new agrochemicals with potentially high efficacy and favorable environmental profiles.
常见问题
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4-amino-N-(4-chlorophenyl)benzamide, and how are critical intermediates characterized?
- Methodology : The compound can be synthesized via a two-step process: (1) Amide coupling between 4-chloroaniline and 4-nitrobenzoyl chloride using propylene oxide as an acid scavenger, followed by (2) catalytic hydrogenation of the nitro group to an amine using Pd/C and hydrazine monohydrate. Intermediate purity is confirmed via melting point analysis, while IR and NMR spectroscopy validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, aromatic proton environments) .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Identifies aromatic proton splitting patterns and amine proton signals (δ ~5–6 ppm).
- IR Spectroscopy : Confirms amide N-H stretches (~3300 cm⁻¹) and C=O vibrations.
- Single-crystal X-ray diffraction : Resolves bond lengths, dihedral angles (e.g., 29.95° between amide and benzoyl ring), and hydrogen-bonding networks (N-H···O) using SHELX refinement .
Q. How do reaction conditions influence the yield and purity of this compound during synthesis?
- Methodology : Optimize solvent polarity (e.g., ethanol for crystallization), reaction temperature (25–60°C for amidation), and stoichiometric ratios (1:1.2 for amine:acyl chloride). Monitor reaction progress via TLC and purify via recrystallization to avoid byproducts like unreacted aniline or hydrolyzed intermediates .
Advanced Research Questions
Q. How do substituent electronic effects (4-amino vs. 4-chloro) alter the molecular conformation and crystallographic packing of this compound?
- Methodology : Comparative X-ray studies of substituted benzamides reveal that electron-withdrawing groups (e.g., Cl) increase planarity between aromatic rings, while electron-donating groups (e.g., NH₂) induce torsional strain. Hydrogen-bonding motifs (e.g., infinite chains via N-H···O) are analyzed using ORTEP-3 for graphical representation .
Q. What strategies resolve discrepancies between experimental crystallographic data and computational models during refinement?
- Methodology : In SHELXL, apply restraints for flexible groups (e.g., N-H distance fixed at 0.86 Å) and refine anisotropic displacement parameters for non-H atoms. Use residual electron density maps to identify disordered solvent molecules. Validate against analogous structures (e.g., N-(3-chlorophenyl)benzamide) to adjust thermal parameters .
Q. How can researchers investigate the compound’s potential as a dual-target inhibitor against bacterial enzymes like AcpS and PPTase?
- Methodology :
- Enzyme Assays : Perform kinetic studies (IC₅₀ determination) using spectrophotometric monitoring of substrate conversion (e.g., malachite green assay for phosphate release).
- Structural Analysis : Co-crystallize the compound with target enzymes (e.g., AcpS) and resolve structures via X-ray diffraction to identify binding interactions (e.g., halogen bonding with Cl substituent) .
Q. What experimental and computational approaches validate the compound’s interaction with biochemical pathways relevant to bacterial proliferation?
- Methodology :
- Metabolomic Profiling : Use LC-MS to track changes in fatty acid biosynthesis intermediates upon compound exposure.
- Molecular Dynamics Simulations : Simulate binding stability (e.g., GROMACS) to assess interactions with enzyme active sites over 100 ns trajectories .
Data Contradiction Analysis
Q. How should researchers address conflicting results in crystallographic data interpretation (e.g., disordered solvent vs. lattice defects)?
- Methodology : Re-examine diffraction images for twinning or radiation damage artifacts. Use PLATON to check for missed symmetry elements. If disorder persists, model alternative conformers with partial occupancy and refine using SHELXL’s PART instruction .
Q. What statistical tools are recommended for resolving variability in enzyme inhibition assays?
- Methodology : Apply nonlinear regression (e.g., GraphPad Prism) for dose-response curve fitting. Use ANOVA to compare replicates and identify outliers. Cross-validate with orthogonal assays like ITC to confirm binding thermodynamics .
Methodological Resources
- Crystallography : SHELX suite for structure solution/refinement ; ORTEP-3 for molecular visualization .
- Spectroscopy : Bruker Avance III HD for high-resolution NMR; Mercury CSD for hydrogen-bond analysis .
- Enzyme Assays : Malachite green kit (Sigma-Aldrich) for phosphate quantification; AutoDock Vina for docking studies .
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